4-(3-Chloro-5-methylphenyl)-2-methylphenol
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Overview
Description
4-(3-Chloro-5-methylphenyl)-2-methylphenol is an organic compound characterized by the presence of a phenol group substituted with a 3-chloro-5-methylphenyl group and an additional methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-5-methylphenyl)-2-methylphenol typically involves the reaction of 3-chloro-5-methylphenyl isocyanate with a suitable phenol derivative. The reaction is carried out in anhydrous pyridine to ensure the formation of the desired product . The process involves the nucleophilic attack of the phenol on the isocyanate, leading to the formation of the phenylcarbamate derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as chromatography can further improve the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-5-methylphenyl)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can undergo reduction reactions to form corresponding hydroxy derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-(3-Chloro-5-methylphenyl)-2-methylphenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-5-methylphenyl)-2-methylphenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, influencing their activity. The chlorine and methyl groups can also affect the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-methylphenyl isocyanate
- 3-Chloro-5-methylphenylcarbamate
- 3-Chloro-5-methylphenylboronic acid
Uniqueness
4-(3-Chloro-5-methylphenyl)-2-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both electron-withdrawing chlorine and electron-donating methyl groups at meta-positions enhances its versatility in various chemical reactions and applications .
Properties
IUPAC Name |
4-(3-chloro-5-methylphenyl)-2-methylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c1-9-5-12(8-13(15)6-9)11-3-4-14(16)10(2)7-11/h3-8,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGXRLDIJQMDFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683859 |
Source
|
Record name | 3'-Chloro-3,5'-dimethyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20683859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261911-05-0 |
Source
|
Record name | 3'-Chloro-3,5'-dimethyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20683859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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